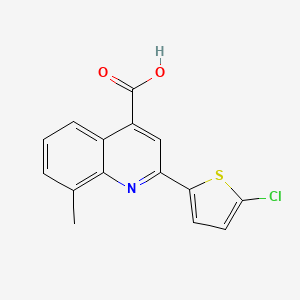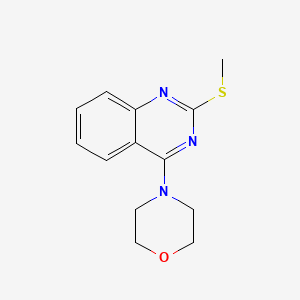
2-(Methylsulfanyl)-4-morpholinoquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-4-morpholinoquinazoline, commonly known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase activity. The EGFR is a transmembrane receptor that plays a crucial role in regulating cellular proliferation, differentiation, and survival. The overexpression or mutation of EGFR has been implicated in various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
PD153035 binds to the ATP-binding site of 2-(Methylsulfanyl)-4-morpholinoquinazoline, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of this compound tyrosine kinase activity leads to the inhibition of cell proliferation and survival. PD153035 has been shown to have a higher affinity for the this compound tyrosine kinase domain than other this compound inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects
PD153035 has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting this compound signaling. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to tumors. Additionally, PD153035 has been shown to enhance the sensitivity of cancer cells to radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PD153035 is its high selectivity for 2-(Methylsulfanyl)-4-morpholinoquinazoline, which allows for the specific inhibition of this compound signaling without affecting other tyrosine kinases. PD153035 has also been shown to have a low toxicity profile in preclinical studies. However, one limitation of PD153035 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on PD153035 include the development of more potent and selective 2-(Methylsulfanyl)-4-morpholinoquinazoline inhibitors with improved pharmacokinetic properties. Additionally, PD153035 could be used in combination with other targeted therapies or immunotherapies to enhance their efficacy in cancer treatment. Further investigation is also needed to elucidate the downstream signaling pathways activated by this compound and the mechanisms of resistance to this compound inhibitors in cancer cells.
Métodos De Síntesis
PD153035 can be synthesized using a multistep process involving several chemical reactions. The synthesis begins with the preparation of 2-amino-4-methylthiophenol, which is then reacted with 2-chloro-4-nitroaniline to form 2-(methylsulfanyl)-4-nitroaniline. The nitro group is then reduced to an amino group using a reducing agent, followed by a condensation reaction with morpholine to form PD153035.
Aplicaciones Científicas De Investigación
PD153035 has been widely used in scientific research to study the role of 2-(Methylsulfanyl)-4-morpholinoquinazoline in cancer biology. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. PD153035 has also been used to investigate the downstream signaling pathways activated by this compound, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. Additionally, PD153035 has been utilized to study the efficacy of combination therapies involving this compound inhibitors and other chemotherapeutic agents.
Propiedades
IUPAC Name |
4-(2-methylsulfanylquinazolin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-18-13-14-11-5-3-2-4-10(11)12(15-13)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRGZDVYSFJDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
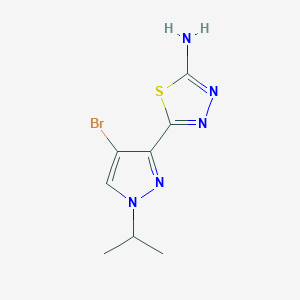
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B2911582.png)
![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)
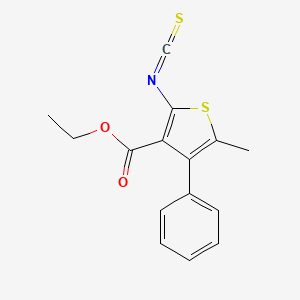
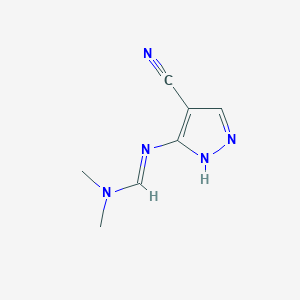
![N-(4-bromophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2911592.png)
![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2911593.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)
![7-(pyridin-3-ylmethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2911597.png)
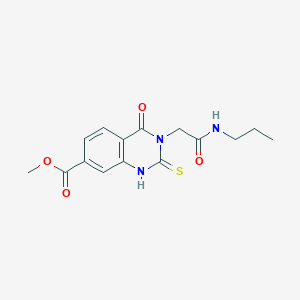
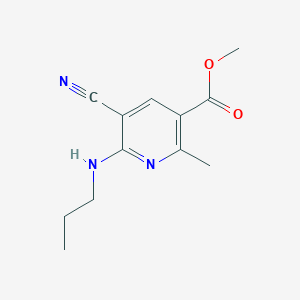
![(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2911600.png)
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
